

# The Role of CEP120 in Cell Cycle Progression: A Technical Guide

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## **Executive Summary**

Centrosomal Protein 120kDa (CEP120) is a critical regulator of centriole biogenesis, a process intrinsically linked to cell cycle progression. This technical guide provides an in-depth analysis of CEP120's multifaceted role, focusing on its impact on centriole duplication, pericentriolar material (PCM) regulation, and its interplay with key cell cycle signaling pathways. While traditionally known for its essential function in centriole assembly and elongation during S-phase, emerging evidence also points to a crucial inhibitory role in quiescent cells, preventing premature centriole maturation. Dysregulation of CEP120 function is associated with ciliopathies and has been implicated in tumorigenesis, highlighting its importance in maintaining cellular homeostasis. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes the known signaling and experimental workflows to provide a comprehensive resource for professionals in the field.

## Introduction

The centrosome, the primary microtubule-organizing center in animal cells, consists of a pair of centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). The duplication of centrosomes is tightly coordinated with the cell cycle, ensuring that a bipolar spindle is formed during mitosis for accurate chromosome segregation. CEP120 has been identified as a key player in this process. It is a 120 kDa centrosomal protein that is essential for centriole duplication, assembly, and elongation.[1][2][3]



CEP120 exhibits dynamic localization throughout the cell cycle. It is preferentially enriched on the daughter centriole in G0/G1 and becomes enriched on newly forming procentrioles during S-phase.[1][4] This asymmetric localization is critical for its function. Depletion of CEP120 leads to a failure in procentriole formation during S-phase, resulting in a progressive loss of centrioles over subsequent cell divisions.[1][4] In quiescent (G0) cells, CEP120 takes on an inhibitory role, preventing the untimely accumulation of PCM on the daughter centriole.[1][5] This guide explores these functions in detail, presenting the quantitative effects of CEP120 modulation on cell cycle parameters and centrosomal protein composition.

## **Quantitative Data on CEP120's Impact**

The functional significance of CEP120 is underscored by the quantitative changes observed upon its depletion. These effects span cell cycle phase distribution, centriole number, and the composition of the pericentriolar material.

## **Effects on Cell Cycle Phase Distribution**

Studies in mouse embryonic fibroblasts (MEFs) have shown that while CEP120 is critical for S-phase events (centriole duplication), its depletion in quiescent cells does not significantly alter the overall cell cycle profile. However, in specific proliferating cell types, its loss can lead to mitotic delays.

Table 1: Cell Cycle Phase Distribution in Quiescent MEFs After CEP120 Depletion[5]



Condition	% G0/G1 Phase	% S Phase	% G2/M Phase
Control siRNA	85.3%	8.2%	6.5%
Cep120 siRNA	86.1%	7.9%	6.0%
١.	ontrol siRNA	ondition Phase ontrol siRNA 85.3%	ondition % S Phase  ontrol siRNA 85.3% 8.2%

Data from FACS

analysis of

serum-starved

MEFs 48 hours

post-transfection.

No significant

differences were

observed.

In contrast, conditional deletion of Cep120 in proliferating kidney stromal progenitors results in a marked increase in the G2/M population, indicating a delay in mitotic progression.[6]

### **Effects on Centriole Number**

The primary and most dramatic effect of CEP120 depletion in cycling cells is a failure in centriole duplication, leading to a progressive loss of centrioles.

Table 2: Quantification of Centriole Number in Cycling Cells After CEP120 Depletion[4][5]



Cell Line	Condition	% Cells with 0 Centrioles	% Cells with 1 Centriole	% Cells with 2 Centrioles	% Cells with >2 Centrioles
MEF	Control shRNA (Day 9)	0%	2%	85%	13%
MEF	Cep120 shRNA (Day 9)	35%	55%	10%	0%
MEF	Control siRNA (48h)	1%	11%	78%	10%
MEF	Cep120 siRNA (48h)	15%	65%	18%	2%
Data compiled from studies using both shRNA- mediated stable knockdown and transient siRNA- mediated depletion.					

## **Effects on Pericentriolar Material (PCM) Composition**

In quiescent cells, CEP120 acts as a gatekeeper for PCM accumulation, particularly at the daughter centriole. Its depletion leads to a significant increase in the centrosomal levels of several key PCM components, while others, like y-tubulin, remain unaffected.

Table 3: Fold Change in Centrosomal PCM Protein Levels After CEP120 Depletion in Quiescent MEFs[5]



PCM Protein	Overall Centrosomal Fold Increase	Fold Increase at Mother Centriole	Fold Increase at Daughter Centriole
Pericentrin	~2.5x	~1.5x	~4.0x
Cdk5Rap2	~6.0x	~2.0x	~8.0x
Ninein	~4.0x	~3.0x	~6.0x
Cep170	~4.0x	~4.0x	~3.5x
y-Tubulin	No Significant Change	No Significant Change	No Significant Change

Fold change is

calculated based on

normalized

fluorescence intensity

from quantitative

immunofluorescence

microscopy compared

to control siRNA-

treated cells.

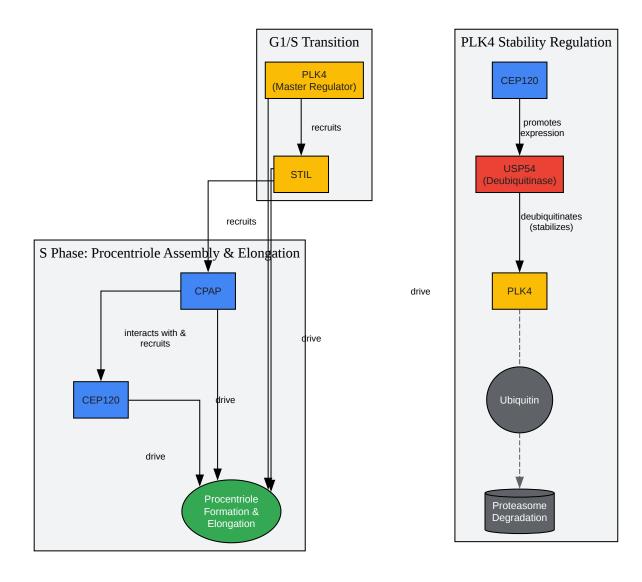
## **Signaling Pathways and Molecular Interactions**

CEP120's function in cell cycle progression is mediated through its interaction with other proteins and its role in specific signaling pathways, primarily related to centriole duplication and maturation.

## The Centriole Duplication Pathway

CEP120 is a crucial component of the machinery that drives centriole elongation. Its function is closely linked with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication, and CPAP (SAS-4), another key elongation factor.[2][7] More recent evidence from gastric cancer models suggests that CEP120 may regulate centrosome amplification by stabilizing PLK4. This occurs through a mechanism where CEP120 promotes the expression of the deubiquitinase USP54, which in turn deubiquitinates and stabilizes PLK4, preventing its degradation by the proteasome.[8]





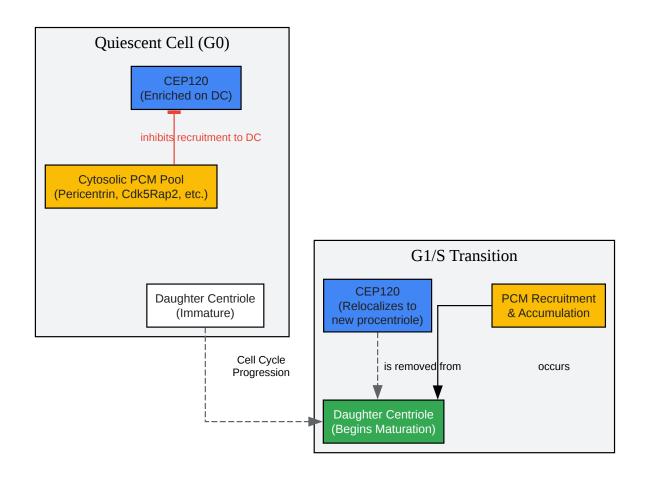
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Diagram 1: CEP120 in the Centriole Duplication Pathway.

# Inhibition of Daughter Centriole Maturation in Quiescence



In non-dividing (G0) cells, CEP120 prevents the premature maturation of the daughter centriole. It achieves this by limiting the recruitment of PCM components like Pericentrin and Cdk5Rap2.[5] The loss of CEP120 leads to excessive PCM accumulation, increased microtubule nucleation, and subsequent defects in the formation of the primary cilium, a key sensory organelle. This inhibitory function is relieved at the G1/S transition, allowing the daughter centriole to mature and begin the duplication process.[4] This regulatory role is distinct from the PCM recruitment that occurs at the G2/M transition, which is primarily driven by the kinase Plk1.[1]



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Diagram 2: CEP120's Inhibitory Role in Quiescence.

## **Key Experimental Protocols**



This section provides detailed methodologies for foundational experiments used to study CEP120's role in cell cycle progression.

## siRNA-mediated Depletion of CEP120

This protocol describes the transient knockdown of CEP120 in cultured mammalian cells, a common method to study its loss-of-function phenotype.

#### Materials:

- Mammalian cells (e.g., MEFs, RPE-1, U2OS)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Opti-MEM I Reduced Serum Medium
- siRNA targeting CEP120 (and non-targeting control siRNA)
- Lipofectamine RNAiMAX transfection reagent
- 6-well tissue culture plates

#### Procedure:

- Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
- siRNA-Lipid Complex Preparation (per well): a. In tube A, dilute 20-50 pmol of siRNA
   (CEP120 or control) into 100 μL of Opti-MEM. b. In tube B, dilute 5 μL of Lipofectamine
   RNAiMAX into 100 μL of Opti-MEM. c. Combine the contents of tube A and tube B. Mix
   gently by pipetting and incubate for 15 minutes at room temperature to allow complexes to
   form.
- Transfection: a. Aspirate the culture medium from the cells. b. Add 800 μL of fresh, antibiotic-free complete growth medium to each well. c. Add the 200 μL siRNA-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution.



 Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Cells can be harvested for analysis (e.g., Western blot, immunofluorescence, FACS) 48-72 hours posttransfection.



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**Diagram 3:** Workflow for siRNA-mediated Depletion.

## **Cell Cycle Analysis by Flow Cytometry (FACS)**

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

#### Materials:

- Transfected or control cells from a 6-well plate
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS)
- FACS tubes
- Flow cytometer

#### Procedure:

 Cell Harvest: a. Aspirate medium and wash cells with PBS. b. Add 0.5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells. c. Neutralize trypsin with 1 mL of



complete medium and transfer the cell suspension to a 1.5 mL microfuge tube. d. Pellet cells by centrifugation at  $300 \times g$  for 5 minutes.

- Fixation: a. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
   Centrifuge again. b. Resuspend the pellet in the residual PBS. c. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at 4°C for at least 2 hours (or overnight).
- Staining: a. Pellet the fixed cells by centrifugation at 500 x g for 5 minutes. b. Discard the ethanol and wash the pellet with 1 mL of PBS. c. Resuspend the pellet in 0.5 mL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
- Analysis: Transfer the cell suspension to a FACS tube. Analyze the DNA content using a flow cytometer. Gate the populations corresponding to G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

## Quantitative Immunofluorescence of Centrosomal Proteins

This protocol allows for the visualization and quantification of protein levels specifically at the centrosome.

#### Materials:

- Cells grown on glass coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.2% Triton X-100 in PBS)
- Blocking Buffer (5% Bovine Serum Albumin in PBS)
- Primary antibodies (e.g., rabbit anti-Pericentrin, mouse anti-y-tubulin)
- Fluorescently-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)



- DAPI solution
- Mounting medium
- Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)

#### Procedure:

- Fixation: a. Wash cells on coverslips twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.
- Permeabilization & Blocking: a. Permeabilize cells with Permeabilization Buffer for 10
  minutes. b. Wash three times with PBS. c. Block with Blocking Buffer for 1 hour at room
  temperature.
- Antibody Incubation: a. Dilute primary antibodies in Blocking Buffer. b. Invert coverslips onto
  a drop of the primary antibody solution on parafilm in a humidified chamber. c. Incubate
  overnight at 4°C. d. The next day, wash coverslips three times with PBS for 5 minutes each.
  e. Dilute fluorescently-conjugated secondary antibodies in Blocking Buffer. f. Incubate with
  secondary antibodies for 1 hour at room temperature in the dark. g. Wash three times with
  PBS for 5 minutes each in the dark.
- Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Rinse briefly in PBS. c.
   Mount the coverslip onto a glass slide using mounting medium. d. Image using a fluorescence or confocal microscope.
- Quantification (using ImageJ/Fiji): a. Open the image and split the channels. b. Identify centrosomes based on y-tubulin or another centriolar marker. c. Draw a region of interest (ROI) of a fixed size around each centrosome. d. Measure the integrated density within the ROI for the protein of interest (e.g., Pericentrin). e. Measure the mean fluorescence of a background region near the centrosome. f. Calculate the corrected total cell fluorescence (CTCF) = Integrated Density (Area of ROI \* Mean background fluorescence). g. Normalize the CTCF values of the protein of interest to a control condition.

### **Conclusion and Future Directions**



CEP120 is an indispensable protein for the maintenance of centrosome number and function, thereby playing a pivotal role in cell cycle progression. Its primary function in cycling cells is to facilitate centriole duplication and elongation during S-phase, a process it coordinates with CPAP and is linked to the stability of the master kinase PLK4. In a striking functional duality, CEP120 acts as a crucial inhibitor of premature daughter centriole maturation in quiescent cells, safeguarding cellular homeostasis and proper ciliogenesis.

While its role in centriole biogenesis is well-established, the precise mechanisms of its regulation by the core cell cycle machinery, such as Cdk1 and Aurora kinases, remain to be fully elucidated. Direct phosphorylation of CEP120 by these kinases has not been consistently demonstrated in large-scale proteomic screens, suggesting a more complex regulatory network may be at play. Future research should focus on identifying the upstream signals that govern CEP120's cell cycle-dependent localization and function. Understanding these regulatory networks will not only provide deeper insights into the fundamental process of cell division but may also unveil novel therapeutic targets for ciliopathies and cancers associated with centrosome abnormalities.

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